![molecular formula C10H14N2O B181971 6-(Cyclopentyloxy)pyridin-3-amine CAS No. 748183-38-2](/img/structure/B181971.png)
6-(Cyclopentyloxy)pyridin-3-amine
Overview
Description
Synthesis Analysis
A novel series of pyridin-3-amine derivatives were designed, synthesized, and evaluated as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC) . The structure–activity relationship (SAR) of its analogues was then explored to afford novel FGFR inhibitors .Molecular Structure Analysis
The molecular formula of “6-(Cyclopentyloxy)pyridin-3-amine” is C10H14N2O. More detailed information about its molecular structure might be available in specific databases or scientific literature.Chemical Reactions Analysis
Pyridin-3-amine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in transmetalation, a process where a metal atom is transferred from one organic group to another .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds are used, play a crucial role in the synthesis of various organic compounds .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially contribute to the formation of new carbon-carbon bonds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence its reactivity in chemical reactions .
properties
IUPAC Name |
6-cyclopentyloxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSWCWLWVISCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588550 | |
Record name | 6-(Cyclopentyloxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
748183-38-2 | |
Record name | 6-(Cyclopentyloxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(cyclopentyloxy)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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